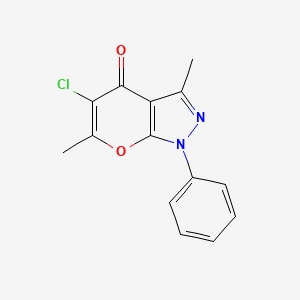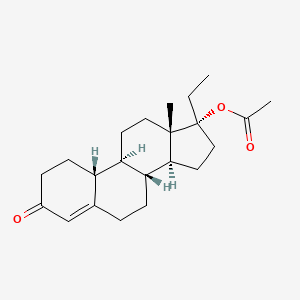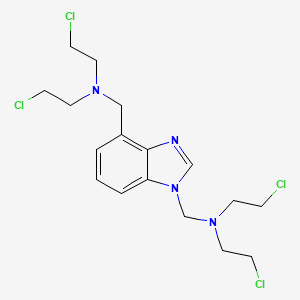
1H-Benzimidazole-1,4-dimethanamine, N,N,N',N'-tetrakis(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties
Métodos De Preparación
The synthesis of 1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often require an alkaline alcoholic solution or acetonitrile as a solvent . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted benzimidazoles .
Aplicaciones Científicas De Investigación
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- has several scientific research applications:
Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiviral properties. This compound is being explored for similar therapeutic applications.
Industry: It is used in the development of corrosion inhibitors and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and metal ions. The compound’s benzimidazole moiety allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes .
Comparación Con Compuestos Similares
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- can be compared with other benzimidazole derivatives, such as:
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine (EDTB): Similar in structure but with different substituents, EDTB is known for its hexadentate ligand properties.
1H-Benzimidazole-1-ethanamine: Another derivative with different functional groups, used in various chemical and biological applications.
Propiedades
Número CAS |
60539-02-8 |
|---|---|
Fórmula molecular |
C17H24Cl4N4 |
Peso molecular |
426.2 g/mol |
Nombre IUPAC |
N-[[1-[bis(2-chloroethyl)aminomethyl]benzimidazol-4-yl]methyl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C17H24Cl4N4/c18-4-8-23(9-5-19)12-15-2-1-3-16-17(15)22-13-25(16)14-24(10-6-20)11-7-21/h1-3,13H,4-12,14H2 |
Clave InChI |
AGSTVXYDBLTBMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N(C=N2)CN(CCCl)CCCl)CN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


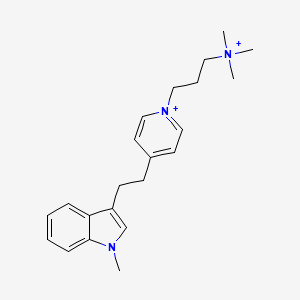
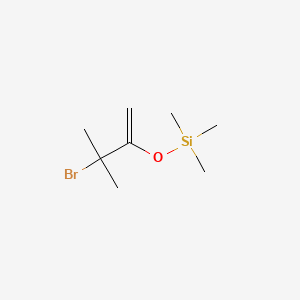
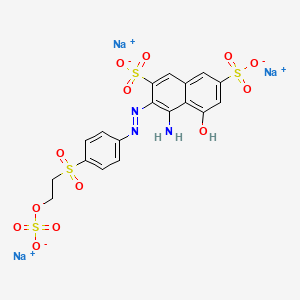
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
